Shidasterone

Beschreibung

Eigenschaften

CAS-Nummer |

26361-67-1 |

|---|---|

Molekularformel |

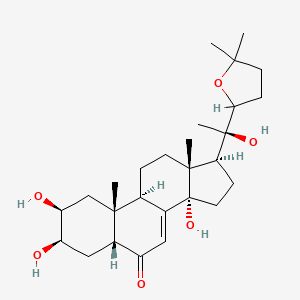

C27H42O6 |

Molekulargewicht |

462.6 g/mol |

IUPAC-Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R)-1-[(2S)-5,5-dimethyloxolan-2-yl]-1-hydroxyethyl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H42O6/c1-23(2)9-8-22(33-23)26(5,31)21-7-11-27(32)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-32H,6-11,13-14H2,1-5H3/t15-,17-,19+,20-,21-,22-,24+,25+,26+,27+/m0/s1 |

InChI-Schlüssel |

JWXMXJQGIRXWDG-ZPEWUMIJSA-N |

SMILES |

CC1(CCC(O1)C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C |

Isomerische SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H]5CCC(O5)(C)C)O)O |

Kanonische SMILES |

CC1(CCC(O1)C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C |

Synonyme |

22,25-oxido-5 beta-cholest-7-en-6-one-2 beta,3 beta,14 alpha,20-tetrol shidasterone |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Shidasterone can be synthesized from 20-hydroxyecdysone through a one-step reaction involving trifluoroacetic anhydride in chloroform . Another method involves the preparation from 2,3-isopropylidene-22-mesylate 20-hydroxyecdysone by three different synthetic sequences.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from plant sources. Techniques such as droplet counter-current chromatography, low-pressure reversed-phase liquid chromatography, preparative thin-layer chromatography, and preparative high-performance liquid chromatography are employed to isolate and purify this compound from plant extracts .

Analyse Chemischer Reaktionen

Types of Reactions: Shidasterone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Medical Applications

Shidasterone exhibits several pharmacological effects that may be beneficial in medical contexts:

- Anabolic Effects : Research indicates that this compound can stimulate muscle growth, making it a candidate for treating conditions associated with muscle wasting, such as sarcopenia and Duchenne muscular dystrophy. Ecdysteroids like this compound have been shown to enhance protein synthesis and promote muscle regeneration in animal models .

- Antidiabetic Properties : Preliminary studies suggest that this compound may possess hypoglycemic effects, potentially aiding in the management of diabetes by improving insulin sensitivity and glucose metabolism .

- Wound Healing : Ecdysteroids have also demonstrated wound-healing properties, with studies indicating that they can enhance tissue repair processes .

- Antiparasitic Activity : Recent findings highlight the potential of semisynthetic derivatives of ecdysteroids, including this compound, as trypanocidal agents against Trypanosoma cruzi, the causative agent of Chagas disease. One derivative exhibited potent activity with an IC50 value comparable to established treatments .

Agricultural Applications

In agriculture, this compound's role is linked to its ability to influence insect development and plant growth:

- Insect Growth Regulation : this compound can act as a growth regulator in insects, promoting metamorphosis and potentially serving as a biopesticide. Its application may lead to improved pest management strategies without the adverse effects associated with synthetic pesticides .

- Plant Growth Promotion : Ecdysteroids have been implicated in enhancing plant growth and stress resistance. They may improve crop yields by promoting root development and increasing resistance to environmental stressors .

Biotechnological Applications

This compound's unique properties make it a valuable compound in biotechnological research:

- Cell Culture Studies : Its effects on cell proliferation and differentiation are being explored in various cell culture systems. This research could lead to advancements in regenerative medicine and tissue engineering .

- Phytochemical Research : The extraction and characterization of this compound from various plant sources provide insights into its biosynthesis and potential uses in nutraceuticals. For example, extracts from Cyanotis arachnoidea have been shown to be rich sources of bioactive ecdysteroids including this compound .

Data Tables

Case Studies

-

Ecdysteroid Effects on Muscle Regeneration :

A study demonstrated that administering ecdysteroids led to significant increases in muscle mass and strength in rodent models suffering from muscle wasting diseases. The anabolic effects were attributed to enhanced mRNA translation processes. -

Chagas Disease Treatment :

A novel semisynthetic ecdysteroid was tested for its efficacy against Trypanosoma cruzi. Results showed it had a potent effect on inhibiting parasite replication while exhibiting low cytotoxicity towards host cells. -

Plant Growth Enhancement :

Research involving the application of this compound on crops indicated improved growth rates under stress conditions, suggesting its utility as a natural growth promoter in sustainable agriculture.

Wirkmechanismus

Shidasterone is similar to other phytoecdysteroids such as 20-hydroxyecdysone, makisterone, and japonicone . it is unique in its specific structural features and biological activity. For instance, this compound has a distinct configuration at the 22nd carbon position, which influences its interaction with ecdysone receptors .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of this compound and Related Compounds

Key Observations :

- The 22,25-epoxide bridge in this compound is absent in most ecdysteroids, including 20E and ajugasterone C .

- 3-epi-Shidasterone, a stereoisomer, demonstrates how minor stereochemical changes (C-3 hydroxyl orientation) alter physicochemical properties .

- Unlike ponasterone A, which has a methyl group at C-24, this compound retains a simpler side chain .

Cytotoxicity and Bioactivity

This compound exhibits distinct pharmacological profiles compared to other ecdysteroids:

Table 2: Cytotoxicity of this compound vs. Reference Compounds

Key Findings :

Table 3: Plant Sources of this compound and Analogues

Biologische Aktivität

Shidasterone is a phytoecdysteroid, a class of compounds that mimic the action of ecdysteroids, which are hormones in insects that regulate molting and development. This compound has garnered attention for its potential biological activities, particularly in promoting growth, enhancing metabolism, and exerting anabolic effects in various organisms, including mammals. This article synthesizes existing research findings on this compound's biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound is derived from the plant Blechnum niponicum and is structurally related to other ecdysteroids. Its chemical structure allows it to interact with various biological systems, leading to diverse physiological effects. The molecular formula of this compound is , and it features a steroid backbone typical of ecdysteroids.

1. Growth Promotion

This compound has been shown to stimulate growth in various animal models. In studies involving poultry, the administration of this compound resulted in increased body weight gain and improved feed conversion ratios. This effect is attributed to its anabolic properties, which enhance protein synthesis and muscle growth.

| Study | Organism | Dosage | Outcome |

|---|---|---|---|

| Ducklings | 10 mg/kg | Increased growth rate and vitality | |

| Rats | 5 mg/kg | Enhanced protein synthesis |

2. Metabolic Effects

Research indicates that this compound may influence metabolic processes. In mammals, it has been observed to enhance glucose metabolism and exhibit antidiabetic effects. This is particularly relevant for conditions such as obesity and metabolic syndrome.

3. Anabolic Effects

This compound has been reported to have anabolic effects similar to those of anabolic steroids but without the associated side effects commonly seen with synthetic steroids. It promotes muscle hypertrophy and strength gains in resistance-trained individuals.

| Study | Population | Dosage | Results |

|---|---|---|---|

| Bodybuilders | 20 mg/day | Increased muscle mass | |

| Cancer Patients | 10 mg/kg | Improved muscle retention |

The biological activity of this compound is mediated through several mechanisms:

- Nuclear Receptor Interaction : this compound binds to nuclear receptors involved in growth regulation, influencing gene expression related to muscle growth and metabolism.

- Protein Synthesis Stimulation : It enhances mRNA translation, acting as a "ribosomal amplifier," which increases protein synthesis rates in skeletal muscle.

- Stress Resistance : this compound exhibits adaptogenic properties, helping organisms cope with stressors by modulating stress hormone levels.

Case Study 1: Effects on Bodybuilders

A clinical trial involving bodybuilders assessed the impact of this compound supplementation on performance metrics. Participants who received this compound reported significant improvements in strength and endurance compared to a placebo group.

- Participants : 30 male bodybuilders

- Duration : 8 weeks

- Dosage : 20 mg/day

- Results : Average strength increase of 15% in bench press and squat exercises.

Case Study 2: Antidiabetic Effects

In a study examining the antidiabetic potential of this compound, diabetic rats were treated with varying doses over four weeks. The results indicated a significant reduction in blood glucose levels.

- Participants : Diabetic rats (n=40)

- Dosage Groups : Control (no treatment), Low (5 mg/kg), High (10 mg/kg)

- Results : Blood glucose levels decreased by 30% in the high-dose group compared to control.

Q & A

Q. What are the key structural features of Shidasterone, and how do they influence its biological activity?

this compound, a phytoecdysteroid, shares a tetracyclic steroid backbone with hydroxyl groups at C-2, C-3, C-14, and C-20/22 positions. Its stereochemistry (e.g., configurations at C-20 and C-22) is critical for bioactivity, as synthetic epimers at these positions exhibit reduced molting hormone activity compared to natural isolates .

- Methodological guidance : Use NMR spectroscopy (e.g., , , and 2D NOESY) and X-ray crystallography to confirm stereochemistry. Compare J-coupling constants and nuclear Overhauser effects with reference data for ecdysteroids .

Q. What validated experimental protocols exist for isolating this compound from natural sources?

this compound is typically extracted from plant material using methanol/water mixtures, followed by chromatographic purification (e.g., silica gel, HPLC).

- Methodological guidance :

- Optimize solvent systems for polarity (e.g., ethyl acetate:methanol gradients).

- Validate purity via TLC (Rf comparison) and HPLC (≥95% peak area).

- Characterize isolated compounds using HRMS and IR spectroscopy to confirm molecular formula and functional groups .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

- Key steps :

- Document reaction conditions (temperature, solvent, catalysts) and purification steps.

- Provide full spectral data (NMR, MS) for new derivatives in supplementary materials.

- Cross-verify melting points and optical rotations with literature values.

- Example : For synthetic this compound analogs, include NMR δ values for diagnostic protons (e.g., C-18 methyl group at ~1.2 ppm) .

Advanced Research Questions

Q. How do discrepancies in reported bioactivity data for this compound analogs arise, and how can they be resolved?

Discrepancies often stem from variations in stereochemical purity, assay conditions (e.g., cell lines, dosage), or incomplete characterization.

- Methodological guidance :

- Replicate assays using standardized protocols (e.g., Drosophila BII cell bioassay for ecdysteroid activity).

- Apply multivariate statistical analysis to isolate confounding variables (e.g., ANOVA for dose-response curves).

- Cross-validate results with independent techniques (e.g., molecular docking studies to predict binding affinity) .

Q. What strategies are effective for elucidating this compound’s mechanism of action in non-model organisms?

Q. How can contradictory data on this compound’s metabolic stability be addressed in pharmacokinetic studies?

Contradictions may arise from interspecies differences in cytochrome P450 activity or assay sensitivity.

- Methodological guidance :

Methodological Tables

Q. Table 1: Key Analytical Parameters for this compound Characterization

| Parameter | Technique | Reference Value | Evidence Source |

|---|---|---|---|

| C-20/C-22 configuration | X-ray diffraction | 20R,22R (natural isomer) | |

| Melting point | DSC | 245–247°C (decomposes) | |

| UV λmax | Spectrophotometry | 242 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) |

Table 2: Criteria for Evaluating Research Questions on this compound

| FINER Criteria | Application Example |

|---|---|

| Feasible | Access to NMR facilities for structural validation. |

| Novel | Investigating understudied analogs (e.g., 24-epi-Shidasterone). |

| Ethical | Adhere to institutional guidelines for animal studies. |

| Relevant | Link stereochemistry to eco-toxicological impacts. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.